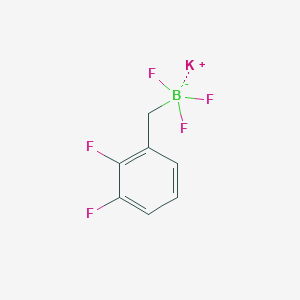

Potassium (2,3-difluorobenzyl)trifluoroborate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium (2,3-difluorobenzyl)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF3]−. It is a versatile reagent used in various organic synthesis reactions, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability, ease of handling, and ability to form carbon-carbon bonds efficiently .

准备方法

Synthetic Routes and Reaction Conditions

Potassium (2,3-difluorobenzyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (K[RBF3]) using potassium bifluoride (K[HF2]) . The reaction is typically carried out under ambient temperature conditions, making it a convenient and efficient process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in solid form and stored under ambient temperature conditions .

化学反应分析

Types of Reactions

Potassium (2,3-difluorobenzyl)trifluoroborate undergoes various types of reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Common reagents used in reactions with this compound include palladium catalysts, bases (such as potassium carbonate), and various nucleophiles.

Major Products

The major products formed from reactions involving this compound are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

科学研究应用

Cross-Coupling Reactions

One of the primary applications of potassium (2,3-difluorobenzyl)trifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of biaryl compounds and has been widely utilized in pharmaceuticals and materials science.

- Mechanism : The compound acts as a nucleophilic partner in the presence of palladium catalysts, facilitating the coupling with various electrophiles such as aryl halides or triflates.

- Yield Optimization : Studies have shown that using potassium trifluoroborates can enhance yields compared to traditional boronic acids due to their stability under oxidative conditions .

Stability and Handling

This compound exhibits remarkable stability compared to its boronic acid counterparts. This stability allows for:

- Longer shelf-life : The compound can be stored without significant degradation.

- Ease of use : It can be handled under standard laboratory conditions without the need for stringent moisture control .

Pharmaceutical Applications

In pharmaceutical chemistry, this compound has been employed in synthesizing complex molecules with therapeutic potential:

- Example : A study demonstrated its use in synthesizing a series of difluoro-substituted compounds that showed promising activity against specific cancer cell lines . The ability to introduce difluoro groups is particularly valuable due to their effects on biological activity and pharmacokinetics.

Material Science

The compound is also being explored for applications in material science:

- Nanomaterials : Research indicates that potassium trifluoroborates can be used to functionalize surfaces or create nanomaterials with enhanced properties . This includes the development of conductive polymers or coatings that could be applied in electronic devices.

Comparative Data Table

| Property/Feature | This compound | Traditional Boronic Acids |

|---|---|---|

| Stability | High | Moderate |

| Reactivity | High under oxidative conditions | Variable |

| Shelf-life | Long | Short |

| Application Scope | Cross-coupling, pharmaceuticals | General organic synthesis |

作用机制

The mechanism by which potassium (2,3-difluorobenzyl)trifluoroborate exerts its effects involves the hydrolysis of the trifluoroborate group to form the corresponding boronic acid in situ. This boronic acid then participates in various reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophiles and electrophiles used.

相似化合物的比较

Similar Compounds

- Potassium (2,4-difluorobenzyl)trifluoroborate

- Potassium vinyltrifluoroborate

- Potassium 3-fluorophenyltrifluoroborate

Uniqueness

Potassium (2,3-difluorobenzyl)trifluoroborate is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and the types of products formed in reactions. Compared to other organotrifluoroborates, it offers distinct advantages in terms of stability, ease of handling, and versatility in various synthetic applications .

生物活性

Potassium (2,3-difluorobenzyl)trifluoroborate is a compound that has garnered interest in various fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

This compound belongs to the class of organotrifluoroborates, which are characterized by their trifluoroborate group. The synthesis typically involves the reaction of 2,3-difluorobenzyl halides with potassium trifluoroborate under palladium-catalyzed conditions. This method is advantageous for producing stable and versatile reagents that can participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling.

Biological Activity Overview

The biological activity of this compound can be examined through several key areas:

- Antimicrobial Activity : Studies have indicated that compounds containing trifluoroborate groups exhibit antimicrobial properties. For instance, organotrifluoroborates have been shown to inhibit certain bacterial strains, suggesting potential applications in developing new antibiotics.

- Enzyme Inhibition : Research has revealed that organotrifluoroborates can act as inhibitors of serine proteases. These compounds are believed to form non-covalent interactions with the active site of target enzymes, leading to competitive inhibition. This mechanism may be relevant for therapeutic applications in treating diseases where serine proteases play a critical role.

- Cytotoxicity and Anticancer Potential : Preliminary studies have suggested that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest, although further research is needed to elucidate these pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Competitive inhibition of serine proteases | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Case Study: Enzyme Inhibition

A study investigating the inhibition properties of potassium organotrifluoroborates demonstrated their effectiveness against trypsin and α-chymotrypsin. The research indicated that these compounds could serve as reversible inhibitors, providing a basis for their potential use in therapeutic applications targeting proteolytic enzymes involved in various diseases .

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. In vivo studies involving murine models showed no significant alterations in liver and kidney function markers after administration at various dosages. This suggests a favorable safety profile for further investigation into its pharmacological applications .

属性

IUPAC Name |

potassium;(2,3-difluorophenyl)methyl-trifluoroboranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF5.K/c9-6-3-1-2-5(7(6)10)4-8(11,12)13;/h1-3H,4H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHQHVQFRZKSGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1=C(C(=CC=C1)F)F)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF5K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。